(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine
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Overview
Description
(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine is an organic compound with the molecular formula C15H14N2O3. This compound is characterized by the presence of a nitro group and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the condensation of 4-methylphenol with 3-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
Similar Compounds
- (E)-methoxy({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine
- (E)-methoxy({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine
- (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
Uniqueness
(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAWZXWAORRXNP-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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